

Application Notes and Protocols for RNPA1000-Induced Cellular Stress

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Compound of Interest

Compound Name: RNPA1000

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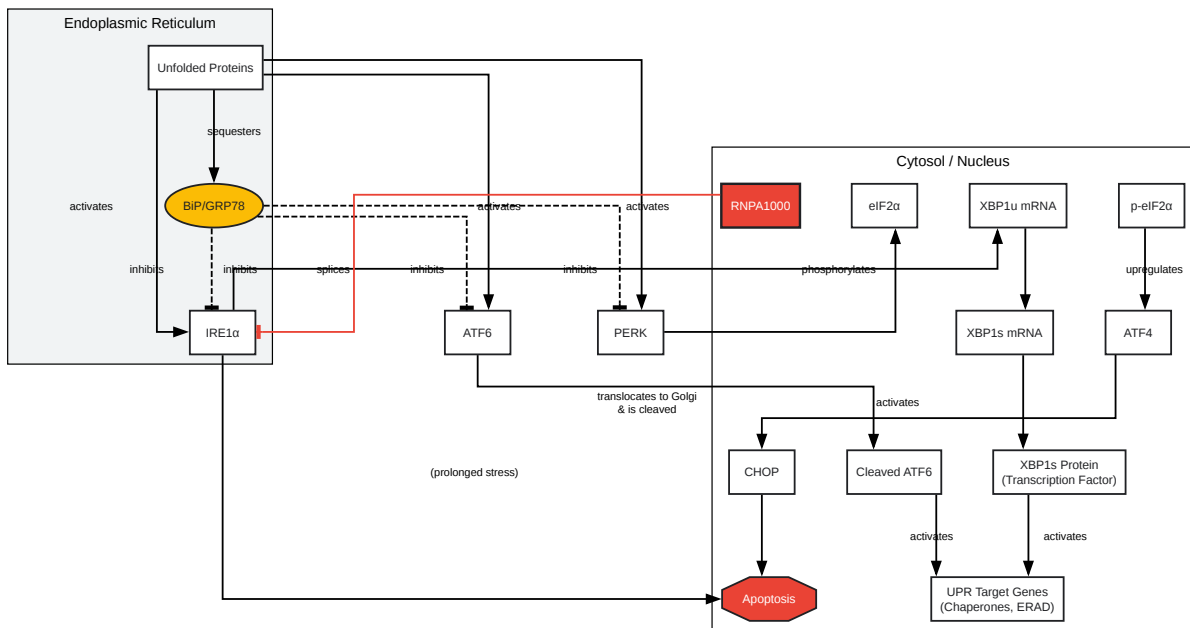
Introduction

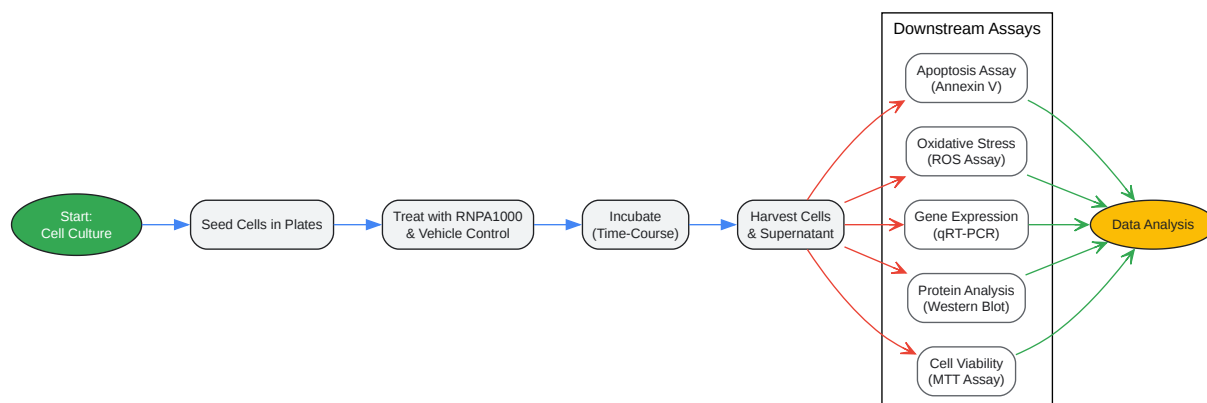
RNPA1000 is a potent and specific small molecule inhibitor of the inositol-requiring enzyme 1 α (IRE1 α) endoribonuclease activity.[1] IRE1 α is a key transducer of the Unfolded Protein Response (UPR), a critical cellular signaling network activated by endoplasmic reticulum (ER) stress.[1][2] The accumulation of unfolded or misfolded proteins in the ER lumen triggers the UPR to restore protein homeostasis or, if the stress is prolonged or severe, to induce apoptosis.[2][3] By inhibiting the IRE1 α pathway, **RNPA1000** allows for the targeted investigation of the roles of this specific signaling branch in cell fate decisions under ER stress. These application notes provide detailed protocols for utilizing **RNPA1000** to induce and analyze cellular stress in in-vitro models.

Mechanism of Action: Targeting the Unfolded Protein Response

The UPR is primarily mediated by three ER-transmembrane sensors: IRE1, PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6).[4] In response to an accumulation of

unfolded proteins, these sensors activate downstream signaling cascades. **RNPA1000** specifically inhibits the endoribonuclease domain of IRE1 α . Upon activation, IRE1 α excises a 26-nucleotide intron from the mRNA of X-box binding protein 1 (XBP1).[2] This unconventional splicing event produces a potent transcription factor, spliced XBP1 (XBP1s), which upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD).[3][4] By blocking this splicing event, **RNPA1000** prevents the activation of the IRE1 α -XBP1 arm of the UPR, leading to an unresolved ER stress state and often potentiating cell death.





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